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molecular formula C12H18O2 B2427316 [3-(2,2-Dimethylpropoxy)phenyl]methanol CAS No. 444922-27-4

[3-(2,2-Dimethylpropoxy)phenyl]methanol

Cat. No. B2427316
M. Wt: 194.274
InChI Key: MWGDRRKXELMCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982348B2

Procedure details

To a solution of methyl 3-(neopentyloxy)benzoate (4.51 g, 20.3 mmol) in tetrahydrofuran (100 ml) was added lithium aluminum hydride (1.93 g, 50.75 mmol) by small portions under ice-cooling, and the mixture was stirred at room temperature for 2 hrs. To the mixture were successively added slowly water (2 ml), 15% aqueous sodium hydroxide solution (2 ml) and water (6 ml) under ice-cooling. The obtained solid was filtered with celite, washed thoroughly with ethyl acetate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1) to give 3-(neopentyloxy)benzyl alcohol (3.81 g, 97%) as a colorless transparent oil.
Name
methyl 3-(neopentyloxy)benzoate
Quantity
4.51 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[C:10](OC)=[O:11])[C:2]([CH3:5])([CH3:4])[CH3:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[CH2:1]([O:6][C:7]1[CH:8]=[C:9]([CH:14]=[CH:15][CH:16]=1)[CH2:10][OH:11])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
methyl 3-(neopentyloxy)benzoate
Quantity
4.51 g
Type
reactant
Smiles
C(C(C)(C)C)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
1.93 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
6 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The obtained solid was filtered with celite
WASH
Type
WASH
Details
washed thoroughly with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=5:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C(C)(C)C)OC=1C=C(CO)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.81 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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